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Compound of Interest

(R)-6-(Hydroxymethyl)morpholin-
Compound Name: 3
-one

Cat. No.: B3030564

An In-Depth Technical Guide to (R)-6-(Hydroxymethyl)morpholin-3-one: A Chiral Scaffold for
Modern Drug Discovery

Abstract

(R)-6-(Hydroxymethyl)morpholin-3-one is a pivotal chiral building block in contemporary
pharmaceutical development. Its unique structural architecture, comprising a morpholin-3-one
core, a defined stereocenter, and a reactive primary alcohol, offers medicinal chemists a
versatile platform for constructing complex and highly specific therapeutic agents. This guide
provides a comprehensive overview of its physicochemical properties, synthetic pathways, and
strategic applications in drug discovery, with a focus on the rationale behind its use in creating
novel active pharmaceutical ingredients (APIS).

Introduction: The Strategic Value of a Chiral
Morpholinone

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged
scaffold." Its presence in a molecule can significantly enhance pharmacokinetic properties,
such as aqueous solubility, metabolic stability, and oral bioavailability. When this scaffold is
further refined into the (R)-6-(hydroxymethyl)morpholin-3-one structure, it gains two critical
features for drug design:
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o Stereochemical Control: The (R)-configuration at the C6 position allows for precise, three-
dimensional interactions with chiral biological targets like enzymes and receptors, which is
often crucial for potency and selectivity.[1]

o A Functional Handle for Derivatization: The hydroxymethyl group serves as a versatile point
for chemical modification, enabling the attachment of various pharmacophoric elements to
explore structure-activity relationships (SAR).[1][2]

This combination makes (R)-6-(hydroxymethyl)morpholin-3-one a high-value intermediate
for synthesizing novel chemical entities targeting a range of therapeutic areas.[2]

Physicochemical and Structural Characteristics

The compound is a chiral molecule featuring a six-membered morpholine ring with a ketone at
the 3-position.[1][2] The key to its utility lies in the specific arrangement of its functional groups.

Property Value Source(s)
Molecular Formula CsH9NOs3 [1112][3]
Molecular Weight 131.13 g/mol [1112][3]
(6R)-6-
IUPAC Name (hydroxymethyl)morpholin-3- [1]
one
CAS Number 919286-65-0 [1][41[5]
Appearance White to off-white powder [1]
Purity >95-99% (Research Grade) [11[3]
LogP -1.23040 [3]

The presence of the hydroxymethyl group and the amide functionality imparts a degree of
polarity, suggesting solubility in polar solvents.[1] The stereochemistry is fundamental to its
application, as enantiomers frequently display different pharmacological and toxicological
profiles.[1]

Caption: Chemical structure of (R)-6-(Hydroxymethyl)morpholin-3-one.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.vulcanchem.com/product/vc7853665
https://www.vulcanchem.com/product/vc7853665
https://www.smolecule.com/products/s3318990
https://www.benchchem.com/product/b3030564?utm_src=pdf-body
https://www.smolecule.com/products/s3318990
https://www.vulcanchem.com/product/vc7853665
https://www.smolecule.com/products/s3318990
https://www.vulcanchem.com/product/vc7853665
https://www.smolecule.com/products/s3318990
https://henankerui.lookchem.com/products/CasNo-929019-95-4-6--hydroxymethyl-morpholin-3-one-12885219.html
https://www.vulcanchem.com/product/vc7853665
https://www.smolecule.com/products/s3318990
https://henankerui.lookchem.com/products/CasNo-929019-95-4-6--hydroxymethyl-morpholin-3-one-12885219.html
https://www.vulcanchem.com/product/vc7853665
https://www.vulcanchem.com/product/vc7853665
https://arctomsci.com/BD-A726152-1
https://www.chemicalbook.com/ChemicalProductProperty_US_CB91500962.aspx
https://www.vulcanchem.com/product/vc7853665
https://www.vulcanchem.com/product/vc7853665
https://henankerui.lookchem.com/products/CasNo-929019-95-4-6--hydroxymethyl-morpholin-3-one-12885219.html
https://henankerui.lookchem.com/products/CasNo-929019-95-4-6--hydroxymethyl-morpholin-3-one-12885219.html
https://www.vulcanchem.com/product/vc7853665
https://www.vulcanchem.com/product/vc7853665
https://www.benchchem.com/product/b3030564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of the Chiral Building Block

Ensuring the optical purity of (R)-6-(hydroxymethyl)morpholin-3-one is paramount. The most
common and reliable strategies involve starting from a readily available chiral precursor, with L-
serine being an exemplary choice.[1][2]

General Synthetic Pathway from L-Serine

The synthesis typically involves a sequence of protection, cyclization, and deprotection steps.
The chirality of the L-serine starting material directly translates to the desired (R)-configuration
in the final product.

e-mel cidic or
L-Serine ine N-Protection e.g., DCC/NHS Activation of g Intramolecular rogenolysis Deprotection (R)-6-(Hydroxymethyl)
(Chiral Pool) (e.g., Boc, Chz) Carboxylic Acid Cyclization P morpholin-3-one

Click to download full resolution via product page

Caption: Synthetic workflow from L-serine to the target molecule.

Exemplary Experimental Protocol: Synthesis from L-
Serine Derivative

This protocol is a representative example based on established chemical principles for
morpholinone synthesis.

Step 1: N-Protection of L-Serine Methyl Ester

Suspend L-Serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10
volumes).

Cool the suspension to 0°C using an ice bath.

Add triethylamine (2.2 eq) dropwise, followed by the slow addition of benzyl chloroformate
(Cbz-Cl, 1.1 eq).

Allow the reaction to warm to room temperature and stir for 12-16 hours.
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» Monitor reaction completion by TLC or LC-MS.

e Upon completion, wash the reaction mixture sequentially with 1N HCI, saturated NaHCOs
solution, and brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield N-Cbz-L-serine methyl ester.

Step 2: Reduction and Cyclization

o Dissolve the N-Chz-L-serine methyl ester (1.0 eq) in a mixture of THF and methanol (1:1, 10

volumes).

e Cool to 0°C and add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature
below 5°C.

e Stir for 2-4 hours until the ester is fully reduced to the alcohol.

o Carefully quench the reaction with acetone, followed by the addition of a saturated solution
of ammonium chloride.

o Extract the product with ethyl acetate. The resulting intermediate is the protected amino
alcohol.

o Dissolve the crude intermediate in THF (10 volumes) and add a strong base such as sodium
hydride (1.2 eq) at 0°C to facilitate intramolecular cyclization.

 Stir at room temperature for 6-8 hours.

e Quench the reaction with water and extract with ethyl acetate. Dry the organic layer and
concentrate to give the protected (R)-6-(hydroxymethyl)morpholin-3-one.

Step 3: Deprotection
¢ Dissolve the N-Cbz protected morpholinone (1.0 eq) in ethanol (15 volumes).

e Add Palladium on carbon (10% w/w, 0.1 eq).
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e Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for
4-6 hours.

« Filter the reaction mixture through a pad of Celite® to remove the catalyst.

o Concentrate the filtrate under reduced pressure to yield the final product, (R)-6-
(hydroxymethyl)morpholin-3-one. Purify by recrystallization or column chromatography if
necessary.

Applications in Pharmaceutical Synthesis

The true value of (R)-6-(hydroxymethyl)morpholin-3-one lies in its role as a versatile
intermediate. The morpholine core is a common feature in many CNS-active drugs and kinase
inhibitors.[6][7]

A Scaffold for CNS-Penetrant Agents

The morpholine moiety is known to improve physicochemical properties that favor crossing the
blood-brain barrier (BBB).[2] Modifications to the morpholinone core of (R)-6-
(hydroxymethyl)morpholin-3-one can be used to develop agents, such as neurokinin-1 (NK-
1) antagonists, that target the central nervous system.[2] The inherent polarity and hydrogen
bonding capacity of the morpholine oxygen can be balanced with other substituents to achieve
the ideal lipophilicity (LogP) and polar surface area (TPSA) for CNS penetration.[2]

A Core Component of Kinase Inhibitors

Many successful kinase inhibitors, particularly those targeting the PIBK/mTOR pathway,
incorporate a morpholine ring.[6][7][8] This group often serves as a "hinge-binding" motif,
forming critical hydrogen bonds within the ATP-binding pocket of the kinase. (R)-6-
(hydroxymethyl)morpholin-3-one provides a chiral scaffold to build upon, allowing for the
precise positioning of other functional groups to achieve high potency and selectivity.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-6-(Hydroxymethyl)morpholin-3-one role as a
pharmaceutical building block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3030564#r-6-hydroxymethyl-morpholin-3-one-role-
as-a-pharmaceutical-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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